molecular formula C10H6N2 B150825 Quinoline-6-carbonitrile CAS No. 23395-72-4

Quinoline-6-carbonitrile

Cat. No. B150825
CAS RN: 23395-72-4
M. Wt: 154.17 g/mol
InChI Key: NIFLNJLWZZABMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoline-6-carbonitrile derivatives are a class of compounds that have been synthesized and studied for various applications, including as chemosensors, antibacterial agents, and inhibitors of enzymes such as PDE4. These compounds are characterized by the presence of a quinoline core structure with a carbonitrile group at the 6-position.

Synthesis Analysis

The synthesis of quinoline-6-carbonitrile derivatives has been achieved through various methods. For instance, a one-pot, four-component domino strategy under solvent-free microwave conditions has been used to synthesize pyrazolo[3,4-h]quinoline-3-carbonitriles . Another approach involved a multicomponent reaction of aldehyde, ethyl cyanoacetate, and other reagents to obtain new quinoline-3-carbonitrile derivatives with potential antibacterial properties . Additionally, C-C bond formation at the C-2 position of a quinoline ring has been employed to synthesize 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivatives .

Molecular Structure Analysis

The molecular structures of these compounds have been established using various spectroscopic techniques and, in some cases, confirmed by single crystal X-ray diffraction . Quantum chemical studies, including DFT calculations, have been used to assess the molecular geometry, vibration frequencies, and electronic properties of these compounds .

Chemical Reactions Analysis

Quinoline-6-carbonitrile derivatives have been shown to participate in various chemical reactions. For example, they have been used as fluorescent chemosensors for Fe3+ ions, with one compound exhibiting high sensitivity and selectivity . Domino reactions have also been employed to synthesize novel heteroannulated pyridopyranoquinolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline-6-carbonitrile derivatives have been extensively studied. Spectral analysis, including FT-IR, NMR, and UV-visible spectroscopy, has been conducted to characterize these compounds . The nonlinear optical behavior and thermodynamic properties have been investigated, revealing insights into their reactivity and stability . Additionally, structure-activity relationship studies have been performed to understand the impact of different substitutions on the quinoline nucleus on cytotoxic activity .

Relevant Case Studies

Several case studies have demonstrated the potential applications of quinoline-6-carbonitrile derivatives. For instance, some derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacterial strains without causing severe host toxicity . Others have been evaluated as PDE4 inhibitors, with structure-activity relationship studies providing insights into their inhibitory properties . Furthermore, halogenated derivatives have been studied for their antitumor activities, with certain substitutions enhancing their efficacy against human tumor cell lines .

Scientific Research Applications

Antibacterial and Antifungal Activities

Quinoline-3-carbonitrile derivatives, closely related to quinoline-6-carbonitrile, have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds, particularly 7a, 7g, 7i, 7l, and 7o, have shown promising antimicrobial activities with minimum inhibitory concentrations (MIC) ranging from 12.5 to 25 µg/mL. Molecular docking studies also suggest their binding patterns against DNA-gyrase, a critical bacterial enzyme, indicating a potential mechanism for their antibacterial effect (El-Gamal et al., 2018).

Photovoltaic Properties

Quinoline derivatives have been investigated for their photovoltaic properties, particularly in the context of organic–inorganic photodiode fabrication. Films of quinoline derivatives like Ph-HPQ and Ch-HPQ have been studied for their absorbance, electrical properties, and diode parameters under different conditions. These studies demonstrate the potential of quinoline derivatives in the development of efficient photodiodes (Zeyada et al., 2016).

Corrosion Inhibition

Quinoline derivatives have been analyzed for their role as corrosion inhibitors, particularly for mild steel in acidic mediums. Electrochemical studies, along with surface analysis techniques like SEM, AFM, and XPS, indicate that these derivatives, including quinolines such as Q-1, Q-2, Q-3, and Q-4, can efficiently inhibit corrosion, primarily through the adsorption on the metal surface. This suggests their potential application in protecting metals from corrosion (Singh et al., 2016).

Computational Studies and Molecular Structure

Quinoline derivatives have been the subject of computational studies, including DFT and TD-DFT/PCM calculations, to understand their molecular structure, spectroscopic characterization, and other properties like NLO and NBO analyses. These studies contribute significantly to the understanding of the electronic and structural properties of quinoline derivatives, which is vital for their application in various fields (Wazzan et al., 2016).

Safety And Hazards

Quinoline-6-carbonitrile is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to wear personal protective equipment/face protection, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

While specific future directions for Quinoline-6-carbonitrile are not mentioned in the literature, quinolines have received considerable attention as a core template in drug design because of their broad spectrum of bioactivity . This suggests that Quinoline-6-carbonitrile and its derivatives could have potential applications in medicinal chemistry.

properties

IUPAC Name

quinoline-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFLNJLWZZABMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C#N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343900
Record name quinoline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoline-6-carbonitrile

CAS RN

23395-72-4
Record name quinoline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 23395-72-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of 6-bromoquinoline (2.0 g, 9.61 mmol) in pyridine (30 mL) was added CuCN (3.0 g, 33.6 mmol) at RT under inert atmosphere. The reaction mixture was gradually heated to 200° C. and stirred for 8 h. After complete consumption of the starting material (by TLC), the reaction mixture was cooled to RT, diluted with ice-cold H2O (100 mL) and extracted with EtOAc (3×100 mL). The combined organic extracts were washed with H2O (50 mL) and brine (50 mL), dried over anhydrous Na2SO4 and concentrated under reduced pressure to obtain the crude material. Purification by silica gel column chromatography (eluting with 30% EtOAc/hexane) afforded compound I-C (1.25 g, 8.0 mmol, 83%) as white solid. 1H NMR (200 MHz, CDCl3): δ 9.08-9.05 (m, 1H), 8.25-8.19 (m, 3H), 7.86 (dd, J=8.6, 1.8 Hz, 1H), 7.55 (dd, J=8.6, 1.8 Hz, 1H). MS (ESI): 155 [M+H]+.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of quinoline-6-carboxamide (177 g, 1.03 mol) in chloroform (1.5 lit.) and triethylamine (520.15 g, 5.15 mol), trifluoroacetic anhydride (540.34 g, 2.57 mol) was added dropwise below 10° C. After 1.5 h, the pH was adjusted to 7 with sodium bicarbonate solution and extracted with dichloromethane. The organic layer was dried with sodium sulphate and concentrated to afford the title compound as a brown solid (96 g, 59%).
Quantity
177 g
Type
reactant
Reaction Step One
Quantity
520.15 g
Type
reactant
Reaction Step One
Quantity
540.34 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
59%

Synthesis routes and methods III

Procedure details

To a mixture of quinoline-6-carboxamide (0-3) (1.2 g, 7.2 mmol) and triethylamine (2.2 g, 21.8 mmol) in DCM (50 mL) at 0° C. was added trifluoroacetic acid anhydride (1.9 g, 8.9 mmol). The reaction was stirred for 10 mins at 0° C., then quenched with water. The resulting mixture was extracted with DCM. The organic layer was dried over anhydrous Na2SO4, and concentrated to afford the desired title compound (1.0 g). MS (m/z): 154 (M)+.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quinoline-6-carbonitrile
Reactant of Route 2
Reactant of Route 2
Quinoline-6-carbonitrile
Reactant of Route 3
Reactant of Route 3
Quinoline-6-carbonitrile
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Quinoline-6-carbonitrile
Reactant of Route 5
Reactant of Route 5
Quinoline-6-carbonitrile
Reactant of Route 6
Reactant of Route 6
Quinoline-6-carbonitrile

Citations

For This Compound
133
Citations
L Zhang, C Cheng, J Li, L Wang… - Journal of medicinal …, 2022 - ACS Publications
… The quinoline-6-carbonitrile scaffold was chosen for further drug discovery and optimization studies because of its optimal binding to CDK8 and the desire to exclude an aromatic nitro …
Number of citations: 13 pubs.acs.org
E Horak, D Babić, R Vianello, N Perin… - … Acta Part A: Molecular …, 2020 - Elsevier
… Unsubstituted benzimidazo[1,2-a]quinoline-6-carbonitrile 1 is a chemically stable compound with moderate fluorescent efficiency (Φ = 0.24). By varying the position of the amino-…
Number of citations: 9 www.sciencedirect.com
N Perin, R Nhili, K Ester, W Laine… - European Journal of …, 2014 - Elsevier
… A solution of 0.20 g (0.77 mmol) 5-ketobenzimidazo[1,2-a]quinoline-6-carbonitrile and 0.08 g (0.39 mmol) PCl 5 in POCl 3 (4 mL) was refluxed for 2 h. After cooling, the reaction mixture …
Number of citations: 54 www.sciencedirect.com
AM Abdelmoniem, MA Ramadan… - Journal of …, 2017 - Wiley Online Library
A facile and convenient synthesis of an interesting N‐(1H‐pyrazol‐5‐yl)‐hexahydroquinoline‐3‐carbonitrile and octahydropyrazolo[4′,3′:5,6]pyrimido[1,2‐a]quinoline‐6‐carbonitrile …
Number of citations: 8 onlinelibrary.wiley.com
M Hranjec, E Horak, M Tireli, G Pavlović… - Dyes and …, 2012 - Elsevier
… In order to determine a selectivity towards a variety of cations, to explore their use as potential chemosensors, the amino substituted 5-phenylbenzimidazo[1,2-a]quinoline-6-carbonitrile …
Number of citations: 43 www.sciencedirect.com
BS Gore, JH Lin, JJ Wang - Green Chemistry, 2021 - pubs.rsc.org
… with heterocyclic compounds such as (E)-2-benzoyl-3-(2-(phenylethynyl)pyridin-3-yl)acrylonitrile proceeded smoothly to afford 11-phenyl-11H-indeno[1,2-h]quinoline-6-carbonitrile …
Number of citations: 9 pubs.rsc.org
R Pratap, D Kumar-Yadav, S Singh, R Rai… - … , IWBBIO 2015, Granada …, 2015 - Springer
… As a part of our drug discovery program, we have synthesized various 2-amino-benzo[h]quinoline-6-carbonitrile derivatives and analyzed them on human colon cancer cells in the form …
Number of citations: 4 link.springer.com
E Zuccarello, H Zhang, E Acquarone, D Pham… - Bioorganic & Medicinal …, 2023 - Elsevier
… Among them, compound 4b, 8-cyclopropyl-3-(hydroxymethyl)-4-(((6-methoxypyridin-3-yl)methyl)amino)quinoline-6-carbonitrile, shows a PDE5 IC 50 of 20 nM and improved in vitro …
Number of citations: 4 www.sciencedirect.com
N Perin, M Hranjec, G Pavlović, G Karminski-Zamola - Dyes and Pigments, 2011 - Elsevier
… spectra of amino substituted benzimidazo[1,2-a]quinolines 5–7 showed a downfield shift of the aromatic protons in comparison to 2-chloro-benzimidazo[1,2-a]quinoline-6-carbonitrile 4 …
Number of citations: 42 www.sciencedirect.com
M Hranjec, G Pavlović, G Karminski-Zamola - Structural Chemistry, 2009 - Springer
… Here, we present the synthesis of two compounds, [2-(1H-benzimidazol-2-yl)-3-(4-bromophenyl)-acrylonitrile, 5] and [2-bromo-benzimidazo[1,2-a]quinoline-6-carbonitrile, 7] and their …
Number of citations: 7 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.